molecular formula C19H16N2O4S B11352165 N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11352165
M. Wt: 368.4 g/mol
InChI Key: MBDKEEAYMWKTHK-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a methoxyphenyl group, a nitro group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with 2-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiophen-2-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the nitro and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making the compound versatile for various applications .

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O4S/c1-25-15-10-8-14(9-11-15)20(13-16-5-4-12-26-16)19(22)17-6-2-3-7-18(17)21(23)24/h2-12H,13H2,1H3

InChI Key

MBDKEEAYMWKTHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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